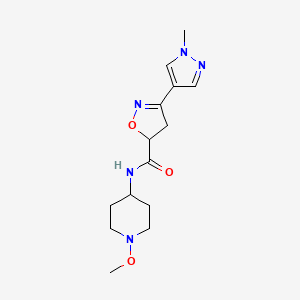![molecular formula C12H11ClN2O2S2 B7435472 (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)
(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide is a chemical compound that has been studied for its potential in scientific research. This compound is a thiazole-based inhibitor that has been shown to have promising results in various studies.
Wirkmechanismus
The mechanism of action of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide involves the inhibition of various enzymes and proteins. It binds to the active site of these enzymes and proteins, preventing their activity. This inhibition leads to the modulation of various biological processes, including cell cycle regulation, gene expression, and signal transduction. The exact mechanism of action may vary depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide depend on the specific enzyme or protein being targeted. In general, the inhibition of these enzymes and proteins can lead to the modulation of various biological processes, including cell cycle regulation, gene expression, and signal transduction. The exact effects may vary depending on the specific disease being targeted.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide in lab experiments include its potency, selectivity, and potential for the treatment of various diseases. However, there are also limitations, including its complex synthesis method, potential toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for the study of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of new enzymes and proteins that can be targeted by this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in various disease models. Finally, the development of new analogs and derivatives of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide may lead to the discovery of more potent and selective inhibitors.
Synthesemethoden
The synthesis of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with thioamide followed by the reaction with oxirane. The final compound is obtained by the reaction of the resulting intermediate with 3-aminooxazolidin-2-one. The synthesis method is complex and requires various steps, but it has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide has been studied for its potential in various scientific research applications. It has been shown to be an effective inhibitor of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and phosphodiesterases. These enzymes and proteins are involved in various biological processes, including cell cycle regulation, gene expression, and signal transduction. Therefore, (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide has potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Eigenschaften
IUPAC Name |
(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c13-10-2-1-9(19-10)8-6-18-12(14-8)15-11(16)7-3-4-17-5-7/h1-2,6-7H,3-5H2,(H,14,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILCTKVIFUQOQU-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)


![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)
![Diethyl 2-[(4-ethenylbenzoyl)amino]-2-methylpropanedioate](/img/structure/B7435456.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)
![2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B7435479.png)

![N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine](/img/structure/B7435488.png)